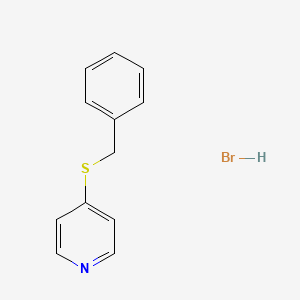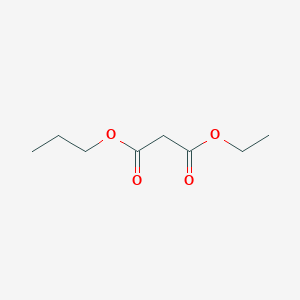
Ethyl propyl propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl propyl propanedioate, also known as diethyl propylmalonate, is an ester compound with the molecular formula C8H14O4. It is a derivative of propanedioic acid (malonic acid) where the hydrogen atoms of the carboxyl groups are replaced by ethyl and propyl groups. This compound is commonly used in organic synthesis due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl propyl propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as propyl bromide, in an S_N2 reaction to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but is scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Ethyl propyl propanedioate undergoes several types of chemical reactions:
Alkylation: As mentioned, it can be further alkylated to introduce additional alkyl groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield propanedioic acid derivatives.
Decarboxylation: Heating the compound in the presence of a strong acid can lead to decarboxylation, forming substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Propyl bromide, ethyl iodide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Alkylated Malonates: Further alkylation yields dialkylated malonates.
Carboxylic Acids: Hydrolysis and decarboxylation yield substituted carboxylic acids.
科学研究应用
Ethyl propyl propanedioate is used in various scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicinal Chemistry: It is a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industrial Applications: Used in the production of polymers, resins, and plasticizers.
作用机制
The mechanism of action of ethyl propyl propanedioate primarily involves its reactivity as an ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as alkylation or hydrolysis .
相似化合物的比较
Ethyl propyl propanedioate can be compared with other esters of propanedioic acid:
Diethyl Malonate: Similar structure but with two ethyl groups instead of one ethyl and one propyl group.
Dimethyl Malonate: Contains two methyl groups, making it less bulky and more volatile.
Diisopropyl Malonate: Contains two isopropyl groups, leading to increased steric hindrance and different reactivity.
This compound is unique due to its specific alkyl group combination, which provides distinct reactivity and steric properties compared to other malonate esters.
属性
CAS 编号 |
75968-85-3 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC 名称 |
1-O-ethyl 3-O-propyl propanedioate |
InChI |
InChI=1S/C8H14O4/c1-3-5-12-8(10)6-7(9)11-4-2/h3-6H2,1-2H3 |
InChI 键 |
OLGXVKQPZBFKBA-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
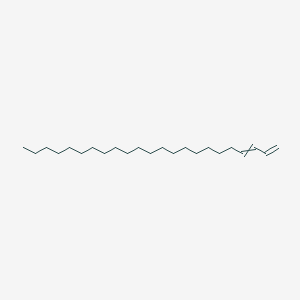
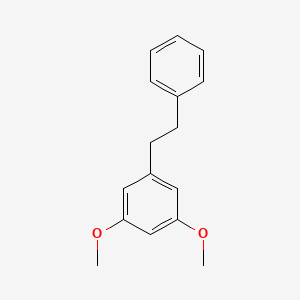
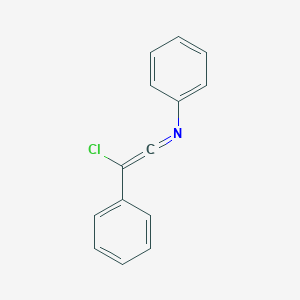
![Silanol, dimethyl[tris(trimethylsilyl)methyl]-](/img/structure/B14438161.png)
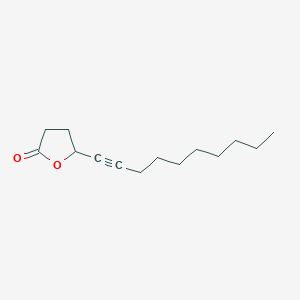
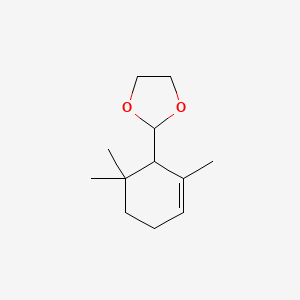
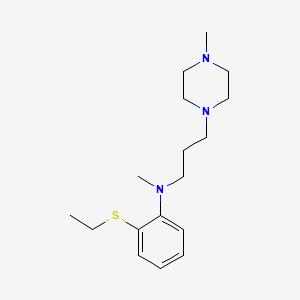
![[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate](/img/structure/B14438187.png)
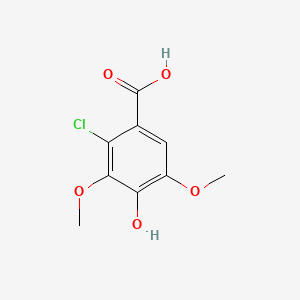
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl-](/img/structure/B14438199.png)
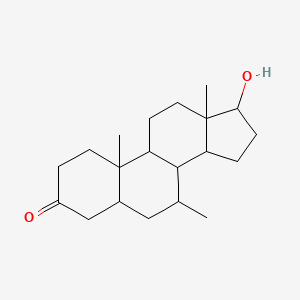
![2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B14438211.png)
